molecular formula C5H10N2O B13154042 N'-methylcyclopropanecarbohydrazide

N'-methylcyclopropanecarbohydrazide

Cat. No.: B13154042
M. Wt: 114.15 g/mol
InChI Key: XBQFNMGWVKQHLB-UHFFFAOYSA-N
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Description

N’-Methylcyclopropanecarbohydrazide is an organic compound with the molecular formula C5H10N2O. It is a derivative of cyclopropanecarboxylic acid, where the carboxyl group is converted to a carbohydrazide and further methylated.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Methylcyclopropanecarbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate to form cyclopropanecarbohydrazide, which is then methylated using methyl iodide under basic conditions . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the methylation process.

Industrial Production Methods

Industrial production of N’-methylcyclopropanecarbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N’-Methylcyclopropanecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-methylcyclopropanecarboxylic acid, while reduction could produce N’-methylcyclopropylamine .

Scientific Research Applications

N’-Methylcyclopropanecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-methylcyclopropanecarbohydrazide exerts its effects involves interactions with various molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarbohydrazide: Similar structure but lacks the methyl group.

    N-Methylhydrazine: Contains the methylated hydrazine group but lacks the cyclopropane ring.

    Cyclopropanecarboxylic acid: The parent compound without the hydrazide group.

Uniqueness

N’-Methylcyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring and a methylated hydrazide group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

N'-methylcyclopropanecarbohydrazide

InChI

InChI=1S/C5H10N2O/c1-6-7-5(8)4-2-3-4/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

XBQFNMGWVKQHLB-UHFFFAOYSA-N

Canonical SMILES

CNNC(=O)C1CC1

Origin of Product

United States

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